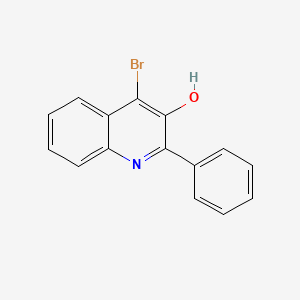

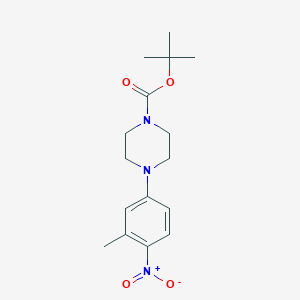

![molecular formula C23H16N2O3S B2819158 N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-3-oxobenzo[f]chromene-2-carboxamide CAS No. 399000-61-4](/img/structure/B2819158.png)

N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-3-oxobenzo[f]chromene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzothiazole derivatives are privileged structures and are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Synthesis Analysis

The synthesis of cyanoacetamides, which are similar to the compound you’re asking about, may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Chemical Reactions Analysis

Cyanoacetamide-N-derivatives can take part in a variety of condensation and substitution reactions . The active hydrogen on C-2 of these compounds can participate in these reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For similar compounds like N,2-dimethyl-1,3-benzothiazol-6-amine, these properties have been analyzed .Wissenschaftliche Forschungsanwendungen

Chemical Sensing

One notable application of coumarin benzothiazole derivatives, which are closely related to the queried compound, is their use as chemosensors for detecting cyanide anions. These derivatives, including compounds with similar structural features, have been synthesized and their ability to recognize cyanide anions through changes in their photophysical properties has been demonstrated. For instance, some derivatives exhibit color change from yellow to colorless and a quenching of green fluorescence upon interaction with cyanide, which can be observed with the naked eye (Wang et al., 2015).

Synthesis of Derivatives

Research has also been conducted on the reactivity of β-enamino ester of benzo[f]chromene to synthesize isolated and heterocycle-fused derivatives of benzo[f]chromene. These studies have led to the development of various compounds, demonstrating the versatility of benzo[f]chromene derivatives in chemical synthesis (El-Rady & El-Azab, 2012).

Antioxidant and Antimicrobial Agents

Additionally, novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides have been synthesized and evaluated for their antioxidant activities. These compounds show promise in acting as radical scavengers, highlighting their potential for further development into biologically active compounds (Ahmad et al., 2012).

Anti-Inflammatory Potential

There's also research into chromene derivatives combined with benzothiazole, which have been synthesized and evaluated for their anti-inflammatory potential. These derivatives have shown significant anti-inflammatory activity, suggesting their use as structural templates for developing new anti-inflammatory drugs (Gandhi et al., 2018).

Antitumor Activity

Furthermore, novel chromenones bearing a benzothiazole moiety have been synthesized and evaluated for their in vitro antitumor activities against various cancer cell lines. Some of these compounds exhibited significant anticancer activities, comparable to that of the standard drug doxorubicin, especially against lung and colon cancer cells (El-Helw et al., 2019).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-3-oxobenzo[f]chromene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16N2O3S/c1-13-7-9-18-20(11-13)29-23(25(18)2)24-21(26)17-12-16-15-6-4-3-5-14(15)8-10-19(16)28-22(17)27/h3-12H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KITHXZDWGQVUKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O)S2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

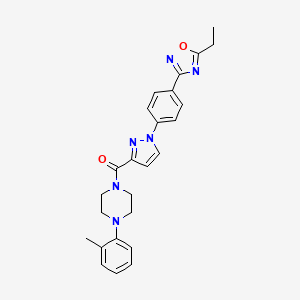

![4-((4-methylbenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2819082.png)

![3-(4-Chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2819083.png)

![[2-(2-Propoxyphenoxy)pyridin-3-yl]methanamine](/img/structure/B2819087.png)

![N-(3,4-dimethoxyphenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2819090.png)

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone](/img/structure/B2819092.png)

![N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-bromobenzamide](/img/structure/B2819093.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(4-(4-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B2819094.png)